

spectroscopic data of 4-tert- Butylcyclohexanecarbaldehyde (NMR, IR, MS)

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Compound of Interest

Compound Name: 4-tert-
Butylcyclohexanecarbaldehyde

CAS No.: 20691-52-5

Cat. No.: B025711

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An In-depth Technical Guide to the Spectroscopic Data of **4-tert-Butylcyclohexanecarbaldehyde**

This guide provides a comprehensive analysis of the spectroscopic data for **4-tert-Butylcyclohexanecarbaldehyde** (CAS No. 20691-52-5), a substituted cyclohexane derivative of interest in fragrance and synthetic chemistry.[1][2] As this compound is typically supplied as a mixture of its cis and trans diastereomers, a thorough understanding of its spectroscopic characteristics is paramount for isomer differentiation, conformational analysis, and quality control. This document is structured to provide researchers, scientists, and drug development professionals with the foundational principles, expected spectral data, and validated experimental protocols necessary for the complete characterization of this molecule.

The Foundation: Conformational Analysis of a "Locked" System

The spectroscopic behavior of **4-tert-Butylcyclohexanecarbaldehyde** is fundamentally dictated by the conformational preference of its cyclohexane ring. The presence of a sterically

demanding tert-butyl group effectively "locks" the ring into a single chair conformation where this bulky group occupies the more stable equatorial position to minimize unfavorable 1,3-diaxial interactions.[3] This conformational rigidity simplifies spectral interpretation, as we do not need to consider a dynamic equilibrium between two rapidly interconverting chair forms, which is common for many other substituted cyclohexanes.

The stereochemistry of the molecule is therefore defined by the orientation of the carbaldehyde group at the C1 position relative to the equatorial tert-butyl group at C4.

- Trans Isomer: The carbaldehyde group is in the equatorial position.
- Cis Isomer: The carbaldehyde group is in the axial position.

The distinct spatial arrangement of the aldehyde group in each isomer leads to unique and diagnostic differences in their respective NMR spectra.

Caption: Chair conformations of trans and cis-**4-tert-Butylcyclohexanecarbaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tool for Isomer Differentiation

NMR spectroscopy is the most powerful technique for distinguishing between the cis and trans isomers of **4-tert-Butylcyclohexanecarbaldehyde**. The chemical shift (δ) and spin-spin coupling constants (J) of the protons on the cyclohexane ring, particularly the proton at C1, provide definitive stereochemical information.

^1H NMR Spectral Analysis

The key diagnostic signal in the ^1H NMR spectrum is the aldehydic proton (-CHO) and the methine proton at C1 (the carbon bearing the aldehyde group).

- Aldehydic Proton (H-C=O): This proton typically appears as a doublet in the downfield region of the spectrum, around δ 9.5-9.7 ppm. The coupling is to the methine proton at C1.
- Tert-Butyl Protons (-C(CH₃)₃): A sharp singlet integrating to 9 protons is expected around δ 0.8-0.9 ppm. This signal is often used as an internal reference for integration.

- Cyclohexane Ring Protons: These protons appear as a complex series of multiplets between δ 1.0 and 2.5 ppm.

The critical distinction between isomers comes from the signal for the C1 methine proton (H1):

- Trans Isomer (Equatorial -CHO): In this isomer, the H1 proton is axial. It will experience large diaxial couplings to the two axial protons at C2 and C6. This results in a signal with a large coupling constant, typically appearing as a triplet of triplets or a multiplet with a large width around δ 2.2-2.4 ppm.[4] The large coupling constant ($J \approx 10$ -13 Hz) is characteristic of an axial proton.
- Cis Isomer (Axial -CHO): Here, the H1 proton is equatorial. It will have smaller axial-equatorial and equatorial-equatorial couplings to the protons at C2 and C6. This leads to a signal that is a narrow multiplet or a broad singlet with a smaller overall width, appearing slightly further downfield than its axial counterpart due to being deshielded, typically around δ 2.4-2.6 ppm.[3]

Table 1: Predicted ^1H NMR Data for **4-tert-Butylcyclohexanecarbaldehyde** Isomers

Proton Assignment	Predicted Chemical Shift (δ , ppm) - Trans Isomer	Predicted Chemical Shift (δ , ppm) - Cis Isomer	Expected Multiplicity
-C(CH₃)₃	~ 0.87	~ 0.89	Singlet (s)
Cyclohexane Ring (H2, H3, H4, H5, H6)	~ 1.0 - 2.2	~ 1.0 - 2.3	Multiplets (m)
H1 (methine)	~ 2.3	~ 2.5	Multiplet (m), broad for trans

| -CHO (aldehydic) | ~ 9.6 | ~ 9.6 | Doublet (d) |

^{13}C NMR Spectral Analysis

The ^{13}C NMR spectrum provides complementary information, confirming the presence of the key functional groups and offering further evidence for isomer identification. The orientation of

the aldehyde group influences the chemical shifts of the ring carbons due to steric (gamma-gauche) effects.

- Cis Isomer (Axial -CHO): The axial aldehyde group will cause a shielding effect on the syn-axial carbons at C3 and C5. Therefore, the signals for C3 and C5 in the cis isomer are expected to be shifted upfield (to a lower ppm value) compared to the trans isomer.[5]

Table 2: Predicted ^{13}C NMR Data for **4-tert-Butylcyclohexanecarbaldehyde** Isomers

Carbon Assignment	Predicted Chemical Shift (δ , ppm) - Trans Isomer	Predicted Chemical Shift (δ , ppm) - Cis Isomer
-CHO	~ 205	~ 205
C1 (methine)	~ 52	~ 49
C2, C6	~ 29	~ 26
C3, C5	~ 26	~ 23
C4	~ 47	~ 47
-C(CH ₃) ₃	~ 32	~ 32

| -C(CH₃)₃ | ~ 27.5 | ~ 27.5 |

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is an excellent tool for rapidly confirming the presence of the key functional groups in the molecule. The spectrum is expected to be dominated by absorptions corresponding to the aldehyde and the saturated hydrocarbon framework.

Table 3: Key IR Absorption Bands for **4-tert-Butylcyclohexanecarbaldehyde**

Functional Group	Vibration Type	Expected Frequency (cm ⁻¹)	Intensity
Aldehyde C-H	C-H Stretch	~ 2820 and ~ 2720 (often two distinct peaks)	Medium
Alkane C-H	C-H Stretch	2850 - 3000	Strong
Aldehyde C=O	C=O Stretch	~ 1725	Strong, Sharp

| Alkane C-H | C-H Bend | 1365 - 1470 | Medium |

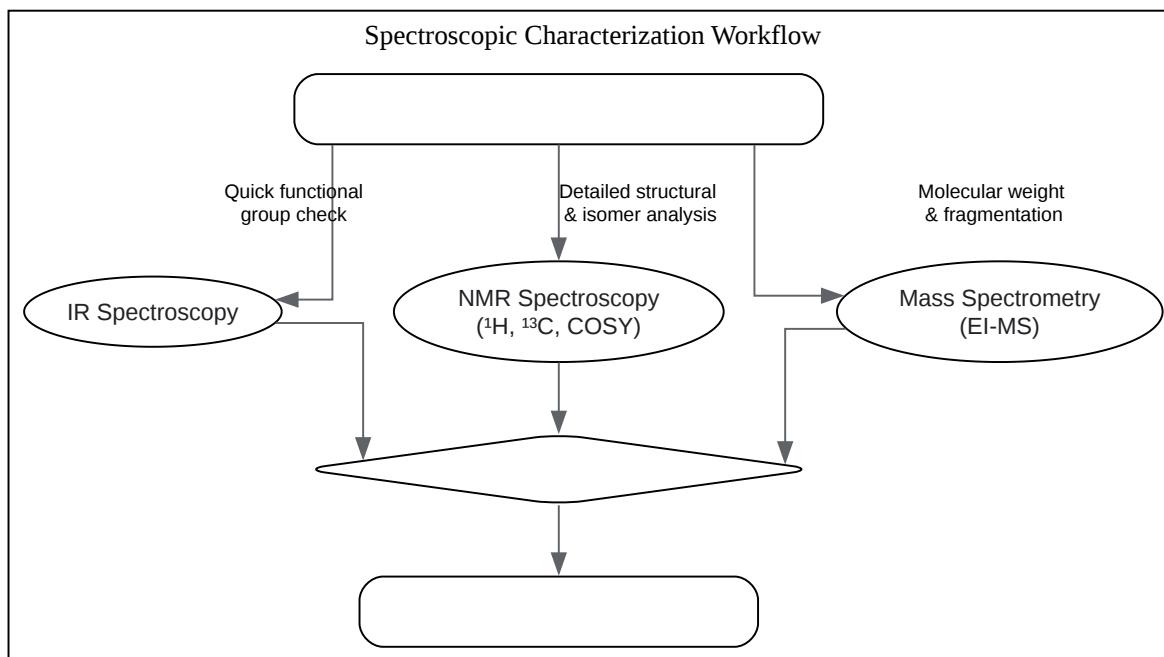
The most diagnostic peak is the strong, sharp carbonyl (C=O) stretch around 1725 cm⁻¹. The presence of two weaker bands in the 2700-2850 cm⁻¹ region (the "aldehyde doublet") is also a classic indicator of an aldehyde functional group.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, which can be used to confirm its structure. For **4-tert-**

Butylcyclohexanecarbaldehyde (C₁₁H₂₀O), the molecular weight is 168.28 g/mol .[\[1\]](#)

- Molecular Ion (M⁺): A peak corresponding to the molecular ion is expected at m/z = 168.
- Key Fragmentation Pathways:
 - Loss of the tert-butyl group: A prominent peak should be observed at m/z = 111 ([M - 57]⁺), resulting from the cleavage of the C4-C(CH₃)₃ bond.
 - Loss of the aldehyde group: A peak at m/z = 139 ([M - 29]⁺) from the loss of the -CHO radical.
 - McLafferty Rearrangement: While less common in cyclic systems, fragmentation of the ring can lead to a complex pattern of smaller ions. A base peak at m/z = 57 corresponding to the stable tert-butyl cation ([C(CH₃)₃]⁺) is highly likely.



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Sources

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